molecular formula C31H26N2O3S B302495 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No. B302495
M. Wt: 506.6 g/mol
InChI Key: ULQFDTUREDUVLP-CRWDBNRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to possess antioxidant, anti-inflammatory, and analgesic properties. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments include its high potency and specificity for certain biological targets. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. These include the investigation of its potential use as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its interactions with different biological targets. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,5-dimethoxybenzaldehyde and cinnamaldehyde in the presence of a catalyst such as acetic anhydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antimicrobial activities. In addition, this compound has been investigated for its potential use as a fluorescent probe for protein binding studies.

properties

Product Name

7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Molecular Formula

C31H26N2O3S

Molecular Weight

506.6 g/mol

IUPAC Name

(14Z)-11-(2,5-dimethoxyphenyl)-14-[(E)-3-phenylprop-2-enylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C31H26N2O3S/c1-35-22-16-18-26(36-2)25(19-22)29-24-17-15-21-12-6-7-13-23(21)28(24)32-31-33(29)30(34)27(37-31)14-8-11-20-9-4-3-5-10-20/h3-14,16,18-19,29H,15,17H2,1-2H3/b11-8+,27-14-

InChI Key

ULQFDTUREDUVLP-CRWDBNRQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C/C=C/C6=CC=CC=C6)/S5

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC=CC6=CC=CC=C6)S5

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC=CC6=CC=CC=C6)S5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.